Phenylpropionylglycine

Catalog No.
S607790
CAS No.
56613-60-6
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylpropionylglycine

CAS Number

56613-60-6

Product Name

Phenylpropionylglycine

IUPAC Name

2-(3-phenylpropanoylamino)acetic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)

InChI Key

YEIQSAXUPKPPBN-UHFFFAOYSA-N

Synonyms

N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine;

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNCC(=O)O

The exact mass of the compound Phenylpropionylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylpropionylglycine (PPG) is an N-acylglycine formed by the conjugation of phenylpropionic acid with glycine. In physiological and analytical contexts, it serves as a critical biomarker for mitochondrial fatty acid beta-oxidation disorders, most notably medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. Commercially, PPG is procured as an analytical reference standard for clinical mass spectrometry (LC-MS/MS and GC-MS) and as an in vitro substrate for enzymatic and metabolic assays. Its distinct structural features—a phenyl ring separated from the glycine moiety by a propionyl spacer—confer specific hydrophobic interactions that dictate its unique binding affinities and metabolic accumulation profile.

Research Fit

1
MCAD deficiency biomarker research workflows
Supports stable isotope dilution MS assays
2
Adipogenesis pathway-response studies
Reported PPAR pathway modulation context
3
Metabolomics reference standard for acyl glycine profiling
Isocratic ion-exclusion HPLC compatibility

Substituting Phenylpropionylglycine with other acylglycines (such as suberylglycine, cinnamoylglycine, or hippuric acid) fundamentally compromises assay integrity. In diagnostic screening, while suberylglycine levels can artificially elevate due to dietary medium-chain triglycerides (MCTs), PPG remains highly specific to MCAD deficiency, preventing false positives [1]. In enzymatic studies, the precise length of the propionyl spacer in PPG is required to reach the hydrophobic pocket of target enzymes like peptidylglycine alpha-hydroxylating monooxygenase (PHM); shorter or rigid analogs like cinnamate or hippuric acid fail to achieve the necessary binding affinity or biological response[2]. Consequently, generic substitution leads to diagnostic misclassification and a critical loss of assay sensitivity.

Substitution Risk

Acyl glycine class not interchangeable
Differential substrate recognition by metabolic enzymes may shift biomarker specificity.
Linker length defines metabolic origin
Phenylacetylglycine (C2 linker) vs. PPG (C3 linker) arise from distinct precursors and cannot substitute in β-oxidation disorder panels.
Activity not conserved across analogs
Cinnamoylglycine and hippuric acid showed negligible assay response in 3T3-L1 models; PPG-specific pathway modulation may not transfer.

Diagnostic Specificity in MCAD Deficiency Screening

In stable-isotope dilution GC-MS and LC-MS/MS assays for MCAD deficiency, Phenylpropionylglycine demonstrates absolute diagnostic specificity compared to alternative acylglycines[1]. While suberylglycine (SG) is often elevated in patients, its baseline in healthy controls receiving medium-chain triglyceride (MCT) diets overlaps significantly with asymptomatic MCAD patients, creating a high risk of false positives [1]. In contrast, PPG levels are significantly elevated exclusively in MCAD-deficient samples, showing zero overlap with normal or diet-modified controls [1].

Evidence DimensionDiagnostic specificity and baseline overlap
Target Compound DataPPG: 100% specificity with no overlap between MCAD patients and healthy MCT-diet controls.
Comparator Or BaselineSuberylglycine (SG): Wide baseline range in normal controls on MCT diets, overlapping with asymptomatic MCAD patients.
Quantified DifferencePPG eliminates the false-positive dietary overlap inherent to SG.
ConditionsStable-isotope dilution MS analysis of random urine specimens.

For clinical laboratories, procuring PPG as an internal standard is mandatory to prevent diet-induced false positives in newborn metabolic screening.

MCAD diagnosis vs acylcarnitine
Head-to-head
Urinary PPG + HG by stable isotope dilution: reliable confirmatory method on random asymptomatic samples
Acylcarnitine profiling may require catabolic state
Reported higher specificity in asymptomatic MCAD screening
Review diagnostic reliability context; blood spot detection limits noted

Enzymatic Binding Affinity in PHM Assays

The structural spacer in Phenylpropionylglycine (also known as N-hydrocinnamoylglycine) provides a significant binding advantage over shorter analogs when used as a substrate or probe for peptidylglycine alpha-hydroxylating monooxygenase (PHM) [1]. Kinetic studies demonstrate that PPG binds to the PHM active site with a high affinity (Km = 0.9 mM) [1]. In contrast, cinnamate, which lacks the extended spacer, exhibits a significantly lower binding affinity (Ki = 4 mM) [1]. The propionyl chain allows the phenyl moiety of PPG to successfully reach and interact with the hydrophobic pocket within the PHM active site [1].

Evidence DimensionEnzyme binding affinity (Km/Ki)
Target Compound DataPPG (N-hydrocinnamoylglycine): Km = 0.9 mM
Comparator Or BaselineCinnamate: Ki = 4 mM
Quantified Difference>4-fold higher binding affinity for PPG compared to cinnamate.
ConditionsPHM active site kinetic modeling and enzymatic binding assays.

Researchers must select PPG over cinnamate to ensure sufficient active-site engagement and accurate kinetic measurements in PHM-related structural biology.

Adipogenesis vs analogs
Head-to-head
PPG suppressed lipid accumulation and downregulated Acc1/Fasn; cinnamoylglycine & hippuric acid showed little effect
Supports adipogenesis assay-response context
3T3-L1 model; Oil Red O staining; PPAR pathway modulation reported

Targeted Anti-Adipogenic Activity in 3T3-L1 Cell Models

Phenylpropionylglycine exhibits specific anti-adipogenic properties that are not shared by closely related microbial metabolites [1]. In 3T3-L1 preadipocyte differentiation models, PPG actively suppresses lipid droplet accumulation by down-regulating lipogenic genes such as acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn), effectively inhibiting the adiponectin-PPAR signaling pathway[1]. When directly compared, structurally similar analogs including cinnamoylglycine and hippuric acid showed little to no effect on lipid accumulation under identical assay conditions [1].

Evidence DimensionSuppression of lipid droplet accumulation
Target Compound DataPPG: Significant suppression of adipocyte differentiation and lipogenic gene expression.
Comparator Or BaselineCinnamoylglycine and Hippuric acid: Little to no effect on lipid accumulation.
Quantified DifferencePPG uniquely inhibits the adiponectin-PPAR pathway, whereas close structural analogs fail to induce the same anti-adipogenic response.
Conditions3T3-L1 preadipocyte-to-adipocyte differentiation model with Oil red O staining and transcriptomic analysis.

For metabolic drug discovery, PPG is the necessary active compound for studying gut-derived anti-adipogenic mechanisms, as generic phenyl-glycine conjugates are inactive.

HPLC urine separation
Method context
Isocratic ion-exclusion HPLC (cation-exchange, pH 2-4) resolved PPG from hippuric acid and matrix interferences without sample pretreatment
Supports HPLC method development in urine matrix
π-π interactions with resin hypothesized; validation may be needed for new matrices
Vendor purity
Specification review
≥98% HPLC (multiple vendors); batch-specific values up to 99.86% reported
Supports analytical standard selection
Review lot-specific COA for calibration workflows

Clinical Reference Standards for Newborn Screening

Due to its absolute specificity and lack of dietary overlap, PPG is a critical analytical standard for LC-MS/MS and GC-MS panels diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1].

Enzymatic Substrate Probes for PHM Kinetics

PPG's optimal spacer length and high binding affinity (Km = 0.9 mM) make it the preferred substrate for structural and kinetic studies of peptidylglycine alpha-hydroxylating monooxygenase (PHM) and related amidating enzymes[2].

In Vitro Models for Microbiota-Host Lipid Metabolism

As a specific inhibitor of the adiponectin-PPAR pathway, PPG is utilized in 3T3-L1 cell assays to evaluate the anti-adipogenic effects of gut bacteria-derived metabolites, a role where analogs like hippuric acid are ineffective [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MCAD deficiency biomarker studies
Reported diagnostic specificity vs acylcarnitine
Urinary PPG quantification by stable isotope dilution MS
Adipogenesis pathway research
PPAR pathway-response context
Lipid accumulation and gene expression endpoints in 3T3-L1
Metabolomics method development
HPLC separation in urine matrix
Ion-exclusion chromatography with direct injection
β-oxidation disorder biomarker discovery
Metabolomic signature in cholestasis models
Cross-species biomarker validation (mouse/human)

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.08954328 Da

Monoisotopic Mass

207.08954328 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

20989-69-9

Wikipedia

Phenylpropionylglycine

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